Cimetidine EP Impurity H

Übersicht

Beschreibung

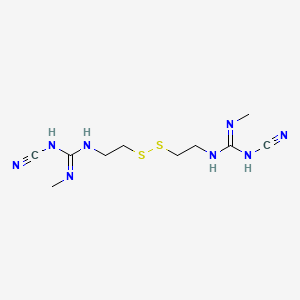

Cimetidine EP Impurity H, also known as 1,1′-(Disulphanediyldiethylene)bis(2-cyano-3-methylguanidine), is a chemical compound with the molecular formula C10H18N8S2 and a molecular weight of 314.43 g/mol . It is a secondary standard used in pharmaceutical research and quality control to ensure the purity and efficacy of cimetidine, a histamine H2 receptor antagonist used to treat conditions such as peptic ulcers and gastroesophageal reflux disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine EP Impurity H involves the reaction of 2-cyano-3-methylguanidine with a disulfide compound. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired impurity . The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows stringent guidelines to maintain consistency and quality. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures, including analytical testing, are employed to ensure the impurity meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cimetidine EP Impurity H can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiols.

Substitution: Nucleophilic substitution reactions can occur at the cyano or methylguanidine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted guanidines .

Wissenschaftliche Forschungsanwendungen

Role in Pharmaceutical Quality Control

Cimetidine EP Impurity H serves as a reference standard in analytical chemistry, particularly in the quality control of pharmaceutical products. Its identification and quantification are essential for maintaining high-quality standards in drug manufacturing processes.

Applications in Quality Control

- Identification of Impurities : It aids in the detection of impurities during the synthesis of cimetidine, ensuring compliance with regulatory standards.

- Quantification : Establishing the concentration of this impurity helps in assessing the overall quality of pharmaceutical formulations.

Research Applications

Research has suggested that this compound may exhibit H2-receptor antagonistic properties similar to cimetidine due to its structural resemblance. However, further studies are required to elucidate its pharmacological effects and potential therapeutic applications.

Potential Research Directions

- Pharmacological Studies : Investigating its effects on H2 receptors could open avenues for new therapeutic applications.

- Toxicological Assessments : Understanding the safety profile of this impurity is crucial for evaluating its impact on human health.

- Studies indicate that controlling reaction conditions during the synthesis of cimetidine can minimize impurity formation, including that of this compound.

- The impurity's presence can influence the stability and efficacy of cimetidine formulations, necessitating rigorous testing protocols.

Wirkmechanismus

Cimetidine EP Impurity H, like cimetidine, interacts with histamine H2 receptors. as an impurity, its primary role is to serve as a reference standard rather than exerting therapeutic effects. The molecular targets and pathways involved in its action are similar to those of cimetidine, which inhibits gastric acid secretion by blocking histamine binding to H2 receptors on gastric parietal cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cimetidine EP Impurity A: Methyl N’-cyano-N-(2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidothioate.

Cimetidine EP Impurity E: 1-Cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine.

Uniqueness

Cimetidine EP Impurity H is unique due to its specific disulfide linkage, which distinguishes it from other cimetidine impurities. This structural feature can influence its chemical reactivity and interactions in analytical applications .

Biologische Aktivität

Cimetidine EP Impurity H, a derivative of the well-known histamine H2 receptor antagonist cimetidine, has garnered attention for its potential biological activities. This article explores the biological mechanisms, case studies, and research findings related to this compound, emphasizing its pharmacological effects and implications in clinical settings.

Chemical Profile

- Chemical Name : 1,1'-(disulfanediylbis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine)

- CAS Number : 74886-59-2

- Molecular Formula : C10H18N8S2

- Molecular Weight : 314.43 g/mol

Cimetidine functions primarily as a competitive antagonist of the histamine H2 receptor, which plays a crucial role in gastric acid secretion. The activity of this compound may be linked to similar pathways but requires further investigation to fully elucidate its pharmacodynamics.

Antiviral and Immunomodulatory Effects

Research indicates that cimetidine can enhance the antiviral activity of interferon-alpha (IFN-α) without exhibiting direct antiviral properties itself. A study demonstrated that cimetidine treatment resulted in a significant increase in IFN-α titers when combined with viral infections, suggesting an immunomodulatory role . However, it also showed a dose-dependent suppression of natural killer (NK) cell activity, indicating a complex interaction with the immune system .

Case Studies on Drug-Induced Hemolytic Anemia

A notable case study highlighted the potential for this compound to induce drug-dependent antibodies leading to drug-induced immune hemolytic anemia (DIIHA). In one case, a 44-year-old male developed severe hemolytic anemia after oral administration of cimetidine, with serological tests revealing high titers of cimetidine-dependent antibodies . This finding underscores the importance of monitoring patients for adverse reactions associated with cimetidine derivatives.

| Parameter | Findings |

|---|---|

| Patient Age | 44 years |

| Antibody Titer | IgG and IgM up to 4,096 |

| Duration of Monitoring | Up to 82 days post-drug intake |

| Symptoms | Fatigue, jaundice |

Effects on Erythropoietic Protoporphyria (EPP)

Cimetidine has been explored as a treatment option for erythropoietic protoporphyria (EPP), a condition characterized by photosensitivity due to protoporphyrin IX accumulation. Clinical data suggest that cimetidine can reduce erythrocyte PpIX levels significantly over time, alleviating symptoms in some patients . In a cohort study involving 18 patients treated with cimetidine for four months, a median decrease in PpIX levels of 20% was observed .

Pharmacokinetics and Safety Profile

Cimetidine's ability to cross the blood-brain barrier raises concerns regarding central nervous system effects, including mental confusion in susceptible populations. A study correlating serum concentrations with mental status changes found that higher trough concentrations were associated with increased severity of confusion, particularly in patients with renal and hepatic dysfunction .

Summary of Findings

The biological activity of this compound highlights its multifaceted roles:

- Immunomodulation : Enhances antiviral responses while suppressing NK cell activity.

- Adverse Reactions : Potentially induces DIIHA through antibody production.

- Therapeutic Potential : Shows promise in managing EPP by lowering toxic protoporphyrin levels.

- CNS Effects : Risk of mental confusion at elevated serum concentrations.

Eigenschaften

IUPAC Name |

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGYLDJRZJUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSSCCNC(=NC)NC#N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.